Cas no 2227875-63-8 ((1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol is a chiral trifluoromethylated alcohol derivative featuring a brominated thiophene scaffold. This compound is of particular interest in synthetic organic chemistry due to its stereogenic center and the presence of both bromo and trifluoromethyl functional groups, which enhance its utility as a versatile intermediate. The bromine substituent offers a handle for further functionalization via cross-coupling reactions, while the trifluoroethanol moiety contributes to increased metabolic stability and lipophilicity in pharmaceutical applications. Its well-defined stereochemistry makes it valuable for asymmetric synthesis and the development of biologically active molecules. The compound is typically handled under inert conditions due to its sensitivity.
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol structure
2227875-63-8 structure
商品名:(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
CAS番号:2227875-63-8
MF:C7H6BrF3OS
メガワット:275.08615064621
CID:6571207
PubChem ID:165653847

(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
    • EN300-1958686
    • 2227875-63-8
    • インチ: 1S/C7H6BrF3OS/c1-3-2-4(8)5(13-3)6(12)7(9,10)11/h2,6,12H,1H3/t6-/m1/s1
    • InChIKey: INVJDHBXPVXTLJ-ZCFIWIBFSA-N
    • ほほえんだ: BrC1C=C(C)SC=1[C@H](C(F)(F)F)O

計算された属性

  • せいみつぶんしりょう: 273.92748g/mol
  • どういたいしつりょう: 273.92748g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 48.5Ų

(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1958686-10.0g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227875-63-8
10g
$7065.0 2023-06-02
Enamine
EN300-1958686-5g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227875-63-8
5g
$4764.0 2023-09-17
Enamine
EN300-1958686-0.1g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227875-63-8
0.1g
$1447.0 2023-09-17
Enamine
EN300-1958686-10g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227875-63-8
10g
$7065.0 2023-09-17
Enamine
EN300-1958686-0.05g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227875-63-8
0.05g
$1381.0 2023-09-17
Enamine
EN300-1958686-0.25g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227875-63-8
0.25g
$1513.0 2023-09-17
Enamine
EN300-1958686-0.5g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227875-63-8
0.5g
$1577.0 2023-09-17
Enamine
EN300-1958686-2.5g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227875-63-8
2.5g
$3220.0 2023-09-17
Enamine
EN300-1958686-1.0g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227875-63-8
1g
$1643.0 2023-06-02
Enamine
EN300-1958686-5.0g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227875-63-8
5g
$4764.0 2023-06-02

(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol 関連文献

(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-olに関する追加情報

Compound Introduction: (1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227875-63-8)

(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 2227875-63-8, features a unique structural framework that combines a thiophene ring with bromine and methyl substituents, alongside a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of this compound consists of a chiral center at the (1S) configuration, which is critical for its role in pharmaceutical applications. The thiophene core is a common motif in medicinal chemistry due to its ability to interact with biological targets in a predictable manner. Specifically, the 3-bromo and 5-methyl substituents on the thiophene ring enhance its reactivity and stability, making it suitable for further functionalization. The trifluoromethyl group at the terminal position contributes to lipophilicity and metabolic stability, which are desirable attributes in drug candidates.

In recent years, there has been growing interest in thiophene derivatives for their potential as pharmacological agents. Research has demonstrated that compounds incorporating thiophene rings exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific arrangement of substituents on the thiophene ring can significantly influence the compound's pharmacokinetic profile and target specificity. For instance, studies have shown that the presence of bromine atoms can enhance binding affinity to certain enzymes and receptors.

The utility of (1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol extends beyond pharmaceutical applications. In materials science, this compound has been explored as a precursor for organic semiconductors and liquid crystals. The electron-withdrawing nature of the trifluoromethyl group and the conjugated system provided by the thiophene ring contribute to its electronic properties, making it a candidate for optoelectronic devices. Additionally, its chiral center offers opportunities for designing enantiomerically pure materials with tailored properties.

Recent advancements in synthetic methodologies have improved the accessibility of this compound. Catalytic processes have been developed to efficiently introduce the required functional groups while maintaining high enantioselectivity. These methods leverage transition metal catalysts to achieve selective transformations on the thiophene core. Such innovations have enabled researchers to explore more complex derivatives with enhanced biological activity.

The pharmacological potential of this compound has been investigated in several preclinical studies. Researchers have focused on its interaction with metabolic enzymes and signaling pathways relevant to human health. Initial findings suggest that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammation and cancer progression. However, further studies are needed to fully elucidate its mechanism of action and therapeutic efficacy.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key steps include bromination of the thiophene ring followed by introduction of the methyl group at the 5-position. The final step involves protection-deprotection strategies to install the trifluoromethyl group at the terminal carbon atom while preserving the chiral center. Advances in flow chemistry have also been applied to streamline these processes, reducing reaction times and improving scalability.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets. These simulations provide valuable insights into how structural modifications can enhance potency and selectivity. Additionally, computational methods help identify potential side reactions during synthesis, allowing for more efficient process development.

In conclusion, (1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227875-63-8) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for developing new bioactive molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, driven by advancements in synthetic chemistry and computational methods.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd